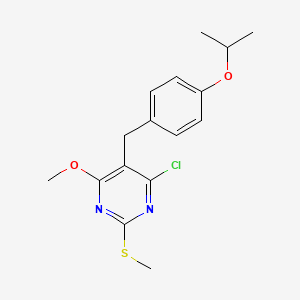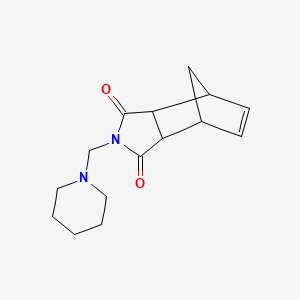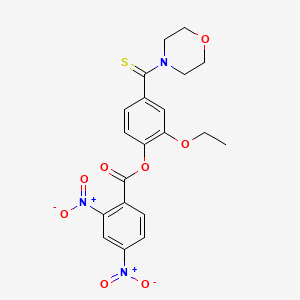![molecular formula C26H21ClN2O4S B11654579 Ethyl 5-acetyl-2-({[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B11654579.png)
Ethyl 5-acetyl-2-({[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 5-ACETYL-2-[2-(4-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a quinoline and thiophene moiety
准备方法
The synthesis of ETHYL 5-ACETYL-2-[2-(4-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline moiety: This can be achieved through the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde.
Introduction of the thiophene ring: This step often involves the use of a thiophene precursor, such as 2-bromo-3-methylthiophene, which undergoes a coupling reaction with the quinoline derivative.
Acetylation and esterification: The final steps involve acetylation to introduce the acetyl group and esterification to form the ethyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated equipment and continuous flow reactors to improve yield and efficiency.
化学反应分析
ETHYL 5-ACETYL-2-[2-(4-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline or thiophene rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
科学研究应用
ETHYL 5-ACETYL-2-[2-(4-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Studies: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent for other diseases.
作用机制
The mechanism of action of ETHYL 5-ACETYL-2-[2-(4-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as DNA and proteins. The quinoline moiety can intercalate into DNA, disrupting its structure and function, while the thiophene ring can interact with proteins, affecting their activity. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
相似化合物的比较
ETHYL 5-ACETYL-2-[2-(4-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
Quinoline derivatives: Compounds like chloroquine and quinine, which are used as anti-malarial agents, share the quinoline moiety but differ in their additional functional groups and overall structure.
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and 2-acetylthiophene, which are used in organic synthesis and materials science, share the thiophene ring but differ in their substituents and applications.
The uniqueness of ETHYL 5-ACETYL-2-[2-(4-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its combination of both quinoline and thiophene moieties, which confer distinct electronic and biological properties.
属性
分子式 |
C26H21ClN2O4S |
|---|---|
分子量 |
493.0 g/mol |
IUPAC 名称 |
ethyl 5-acetyl-2-[[2-(4-chlorophenyl)quinoline-4-carbonyl]amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C26H21ClN2O4S/c1-4-33-26(32)22-14(2)23(15(3)30)34-25(22)29-24(31)19-13-21(16-9-11-17(27)12-10-16)28-20-8-6-5-7-18(19)20/h5-13H,4H2,1-3H3,(H,29,31) |
InChI 键 |
NAFBRQILGLPDAF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11654513.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-(3-chloro-4-methylphenyl)furan-2-carboxamide](/img/structure/B11654531.png)
![3-chloro-4-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B11654534.png)
![N-(2-chlorophenyl)-N-[N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-4-methylbenzenesulfonamide](/img/structure/B11654540.png)
![{[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetonitrile](/img/structure/B11654542.png)
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(2-chlorophenyl)methylene]-](/img/structure/B11654546.png)
![6-Amino-4-(3,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11654549.png)

![3-{[2-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B11654561.png)
![(6Z)-6-{3-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654575.png)


